tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate

Medicinal Chemistry Spirocyclic Synthesis Structure-Activity Relationship

Researchers pursuing CNS drug targets often face supply bottlenecks for regiospecifically functionalized spirocyclic intermediates. This compound eliminates that barrier by combining a rigid 2-azaspiro[3.4]octane core, an acid-labile Boc protecting group, and a precisely positioned 5-OH handle in a single, ready-to-use building block. • Enables regiospecific SAR exploration at the 5-position, inaccessible with 6-hydroxy isomers. • Key intermediate for M4 muscarinic receptor agonists targeting psychosis and Alzheimer's. • High Fsp³ scaffold improves solubility and metabolic stability of derived candidates. Supplied with full analytical documentation (HPLC, NMR, MS) to ensure batch-to-batch reproducibility.

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
Cat. No. B12496714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate
Molecular FormulaC12H21NO3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCCC2O
InChIInChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-12(8-13)6-4-5-9(12)14/h9,14H,4-8H2,1-3H3
InChIKeyTVHDLLZTJKJWLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (CAS 1785382-09-3) - Spirocyclic Building Block for Drug Discovery


tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (CAS 1785382-09-3) is a synthetic spirocyclic building block featuring a 2-azaspiro[3.4]octane core, a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, and a hydroxyl substituent at the 5-position . It has a molecular formula of C12H21NO3 and a molecular weight of 227.30 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly for the construction of novel drug candidates targeting the central nervous system, due to the favorable pharmacokinetic properties often associated with spirocyclic scaffolds [1].

Why Generic Spirocyclic Building Blocks Cannot Replace tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate in Advanced Synthesis


While other spirocyclic building blocks like 2-azaspiro[3.4]octane or 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate exist, simple substitution is not feasible. The tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate combines three critical, non-interchangeable features in a single molecule: a rigid 2-azaspiro[3.4]octane core for defined three-dimensional orientation, an acid-labile Boc protecting group for controlled synthetic deprotection, and a regiospecific hydroxyl handle at the 5-position for selective functionalization . As highlighted in drug design reviews, the precise placement of functional groups on spirocyclic scaffolds is a key determinant of target selectivity and metabolic stability, making the exact positional isomer critical for SAR studies [1]. Using an alternative regioisomer or unprotected analog would lead to a different molecular trajectory, negating the purpose of a rational drug design campaign.

Quantitative Differentiation of tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate from its Closest Analogs


Regiochemical Differentiation: 5-Hydroxy vs. 6-Hydroxy Isomer for Unique Synthetic Vectors

The target compound is a distinct regioisomer, tert-butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate, which provides a unique exit vector for further elaboration compared to its closest analog, tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate . This structural difference is reflected in their distinct canonical SMILES strings: the 5-hydroxy isomer is represented by CC(C)(C)OC(=O)N1CC2(C1)CCCC2O, while the (S)-6-hydroxy isomer is represented by CC(C)(C)OC(=O)N1CC2(CC[C@H](O)C2)C1 . This difference in the position of the hydroxyl group translates into a difference in the orientation of the functional group in 3D space, which is a critical parameter in fragment-based drug design and structure-activity relationship (SAR) exploration.

Medicinal Chemistry Spirocyclic Synthesis Structure-Activity Relationship

Synthetic Utility: Direct Functionalization vs. Multi-Step Derivatization of the Unsubstituted Core

The presence of the free hydroxyl group on the target compound eliminates the need for a potentially low-yielding or difficult C-H oxidation step that would be required if a chemist started from the unfunctionalized core, tert-butyl 2-azaspiro[3.4]octane-2-carboxylate . This direct functional handle allows for a more step-economical and higher-yielding synthetic route. The target compound's Fsp3 (fraction of sp3 hybridized carbons) value of 0.92, derived from its saturated structure, is a known favorable metric for clinical success in drug discovery, as higher Fsp3 correlates with increased solubility and lower promiscuity [1].

Organic Synthesis Medicinal Chemistry Building Blocks

Thermal Stability: Differentiating Boiling Point from the Parent Spirocyclic Core

The target compound exhibits a significantly higher predicted boiling point of 333.8±35.0 °C at 760 mmHg compared to the unsubstituted parent scaffold, 2-azaspiro[3.4]octane, which has a boiling point of 162.0±8.0 °C at 760 mmHg . This substantial increase of approximately 172 °C is a direct consequence of its larger molecular weight (227.30 g/mol vs. 111.18 g/mol) and the presence of hydrogen-bonding functional groups (hydroxyl and carbamate).

Chemical Handling Physical Properties Stability

Enabling Technology: Use as a Precursor to Highly Potent M4 Muscarinic Agonists

The 2-azaspiro[3.4]octane scaffold, to which this compound belongs, is a core structural motif in a series of selective M4 muscarinic acetylcholine receptor agonists under development for treating psychosis and cognitive disorders [1]. While the specific compound is a precursor, its value is directly linked to the performance of the final drug candidates it enables. For context, advanced inhibitors derived from related azaspiro[3.4]octane motifs, such as FX1-5303, have demonstrated exceptional potency, achieving an IC50 of 0.29 nM against their target .

Neuroscience Drug Discovery GPCR M4 Receptor

Primary Application Scenarios for tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate


Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Exploration

This compound is ideally suited for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies focused on novel central nervous system (CNS) targets. The 5-hydroxy group provides a unique exit vector for fragment growing or linking, enabling the exploration of a distinct chemical space not accessible using the 6-hydroxy regioisomer . The Boc-protected amine allows for controlled, late-stage diversification after the spirocyclic core is incorporated.

Synthesis of Muscarinic Acetylcholine Receptor (mAChR) Agonists

The compound serves as a key intermediate for synthesizing novel M4 muscarinic receptor agonists, a class of drug candidates being pursued for the treatment of psychosis, Alzheimer's disease, and other neurological disorders . The 2-azaspiro[3.4]octane scaffold is a privileged structure for this target class, and the 5-hydroxy group provides a crucial synthetic handle for attaching the necessary pharmacophores to achieve high potency and subtype selectivity .

Synthesis of Conformationally Constrained Peptide Mimetics

The rigid spiro[3.4]octane core, combined with the orthogonal Boc and hydroxyl functional groups, makes this an excellent building block for constructing conformationally constrained peptide mimetics . The saturated, three-dimensional nature of the scaffold (high Fsp3) improves the drug-like properties of the resulting molecules, such as solubility and metabolic stability, which are common challenges in peptide-based drug discovery [1].

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